

# Physical and chemical properties of 3,4-dihydro-2H-chromen-2-ylmethanol

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## Compound of Interest

Compound Name: 3,4-dihydro-2H-chromen-2-ylmethanol

Cat. No.: B1306172

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## An In-depth Technical Guide to 3,4-dihydro-2H-chromen-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **3,4-dihydro-2H-chromen-2-ylmethanol**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with predicted properties and generalized experimental protocols relevant to the chromene class of molecules. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this compound, facilitating future research and application.

### Introduction

**3,4-dihydro-2H-chromen-2-ylmethanol**, a derivative of the chromene heterocyclic system, represents a molecule of interest within medicinal chemistry and organic synthesis. The chromene scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. This guide focuses on the 2-methanol substituted

dihydropyran ring fused to a benzene ring, providing a detailed summary of its known characteristics and a theoretical framework for its synthesis and evaluation.

## Physical and Chemical Properties

Precise experimental data for the physical properties of **3,4-dihydro-2H-chromen-2-ylmethanol** are not widely reported. The following table summarizes available and predicted data to provide an estimation of its characteristics.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	164.20 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	83278-86-8	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Not available (likely a colorless oil or low melting solid)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available (predicted to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane)	-
Purity	Commercially available up to 97%	<a href="#">[5]</a> <a href="#">[7]</a>

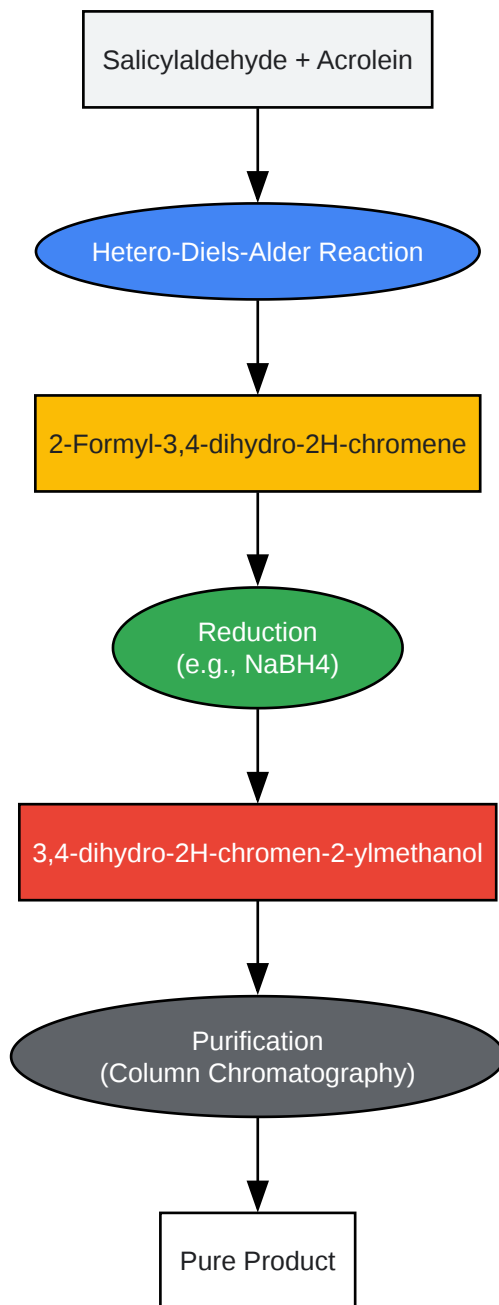
## Synthesis and Purification

While a specific, detailed synthetic protocol for **3,4-dihydro-2H-chromen-2-ylmethanol** is not readily available in the literature, a plausible route can be inferred from general methods for chromene synthesis. A common approach involves the reaction of salicylaldehyde with an appropriate three-carbon building block, followed by cyclization and subsequent reduction.

## Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of salicylaldehyde with acrolein in a hetero-Diels-Alder reaction to form 2-formyl-3,4-dihydro-2H-chromene, which can then be reduced to the desired alcohol.

## Proposed Synthesis of 3,4-dihydro-2H-chromen-2-ylmethanol

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Caption: Proposed synthetic workflow.

## General Purification Protocol

Purification of chromene derivatives is typically achieved using flash column chromatography on silica gel[8].

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes is commonly employed. The polarity of the solvent system would be optimized based on TLC analysis.
- Procedure:
  - The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
  - The solution is adsorbed onto a small amount of silica gel.
  - The solvent is removed under reduced pressure to yield a dry powder.
  - The dry-loaded sample is added to the top of a pre-packed silica gel column.
  - The column is eluted with the chosen solvent system, and fractions are collected.
  - Fractions are analyzed by TLC to identify those containing the pure product.
  - The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified compound.

## Spectroscopic Characterization

Experimental spectra for **3,4-dihydro-2H-chromen-2-ylmethanol** are not publicly available. The following sections provide predicted spectroscopic data based on the compound's structure.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, chromene ring, and hydroxymethyl protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic-H	6.8 - 7.2	Multiplet	4H
-O-CH-	~4.1 - 4.3	Multiplet	1H
-CH <sub>2</sub> -OH	~3.6 - 3.8	Multiplet	2H
-CH <sub>2</sub> -CH <sub>2</sub> -O-	~2.8 - 3.0 and ~2.0 - 2.2	Multiplets	2H + 2H
-OH	Broad singlet (variable)	Singlet	1H

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Aromatic C-O	150 - 155
Aromatic C-H	115 - 130
Aromatic C-C	120 - 125
-O-CH-	75 - 80
-CH <sub>2</sub> -OH	60 - 65
-CH <sub>2</sub> - (chromane ring)	20 - 30
-CH <sub>2</sub> - (chromane ring)	20 - 30

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the hydroxyl, aromatic, and ether functional groups.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
O-H stretch (alcohol)	3200 - 3600 (broad)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000
C=C stretch (aromatic)	1450 - 1600
C-O stretch (alcohol)	1000 - 1260
C-O-C stretch (ether)	1000 - 1300

## Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion (M<sup>+</sup>): m/z = 164
- Key Fragmentation Pathways:
  - Loss of the hydroxymethyl radical (•CH<sub>2</sub>OH) to give a fragment at m/z = 133.
  - Loss of water (H<sub>2</sub>O) from the molecular ion to give a fragment at m/z = 146.
  - Retro-Diels-Alder reaction of the dihydropyran ring.

## Biological Activity and Potential Applications

While no specific biological studies have been reported for **3,4-dihydro-2H-chromen-2-ylmethanol**, the broader class of chromenes has been extensively investigated and shown to possess a wide array of pharmacological activities[1][2][3]. These include:

- Anticancer Activity: Many chromene derivatives have demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial Activity: Chromenes have been reported to exhibit activity against a range of bacteria and fungi.

- **Anti-inflammatory Activity:** Some chromene compounds have shown potential as anti-inflammatory agents.

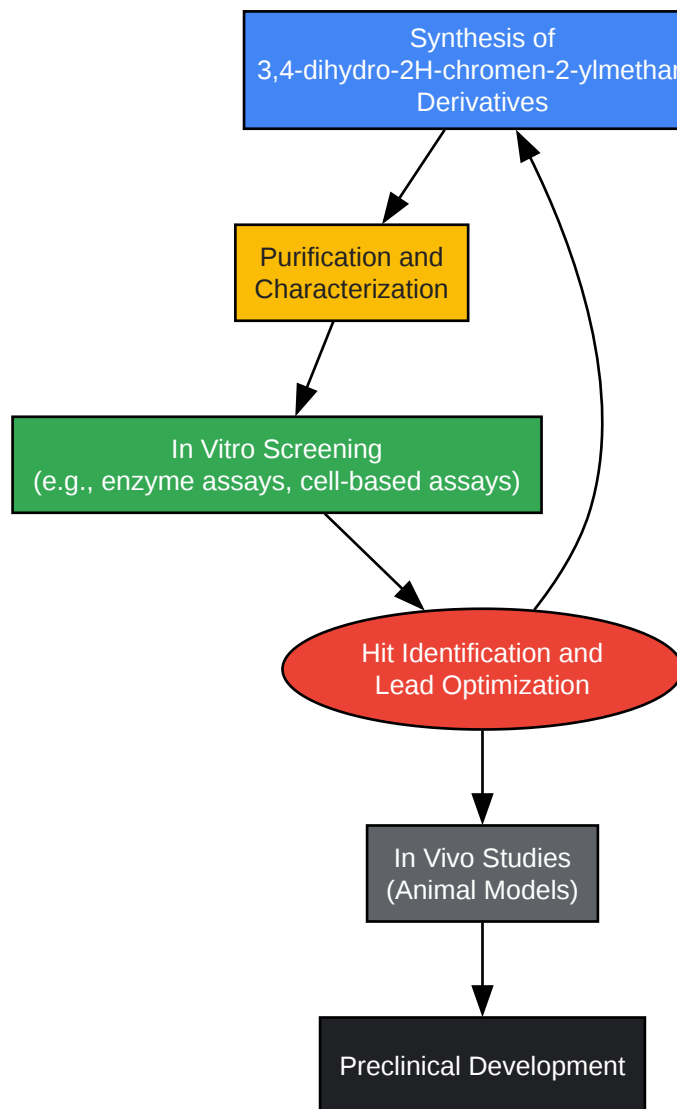
Given the versatile biological profile of the chromene scaffold, **3,4-dihydro-2H-chromen-2-ylmethanol** serves as a valuable starting point for the synthesis of novel derivatives for biological screening.

## General Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of new chemical entities based on the chromene scaffold.



## General Workflow for Synthesis and Biological Evaluation



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Caption: General drug discovery workflow.

## Conclusion

**3,4-dihydro-2H-chromen-2-ylmethanol** is a structurally interesting molecule with potential for further development in medicinal chemistry and organic synthesis. This technical guide has

compiled the available information and provided a theoretical framework for its properties and synthesis. The lack of extensive experimental data highlights an opportunity for further research to synthesize this compound, thoroughly characterize its physical and chemical properties, and explore its biological activities to unlock its full potential.

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- To cite this document: BenchChem. [Physical and chemical properties of 3,4-dihydro-2H-chromen-2-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306172#physical-and-chemical-properties-of-3-4-dihydro-2h-chromen-2-ylmethanol]

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